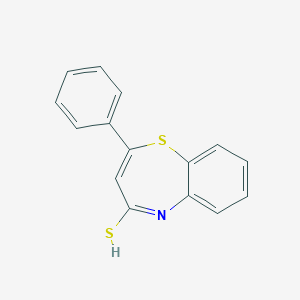
2-phenyl-1,5-benzothiazepine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-phenyl-1,5-benzothiazepine-4-thiol is a useful research compound. Its molecular formula is C15H11NS2 and its molecular weight is 269.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 667464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,5-benzothiazepine, including 2-phenyl-1,5-benzothiazepine-4-thiol, exhibit notable antimicrobial properties. Studies have shown effectiveness against various pathogens such as Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating significant potency against clinical isolates .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various models. For instance, certain derivatives were tested for their ability to reduce inflammation in rat paw edema models, showing promising results comparable to standard anti-inflammatory drugs like diclofenac .
Anticancer Potential
This compound has been evaluated for its anticancer activity. In vitro studies have reported that this compound can inhibit the proliferation of cancer cells, including lung cancer cell lines. The mechanism may involve modulation of signaling pathways associated with cell growth and apoptosis .
Neuroprotective Effects
The compound's ability to modulate calcium ion homeostasis suggests potential neuroprotective applications. Research has focused on its effects in neuroblastoma cell lines, where it was found to mitigate calcium overload—a common issue in neurodegenerative diseases .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving thiophenol derivatives. The presence of the thiol group enhances the reactivity of the compound, allowing for further derivatization that may improve biological activity or solubility profiles .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for developing more effective derivatives. Modifications at specific positions on the benzothiazepine scaffold can significantly influence biological activity. For example, substituents at the 3 and 5 positions have been shown to enhance the therapeutic potential of related compounds .
Data Table: Biological Activities of this compound Derivatives
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various benzothiazepine derivatives against a panel of pathogens. Results indicated that this compound exhibited MIC values lower than those of traditional antibiotics, suggesting it could serve as a lead compound for new antimicrobial agents .
Case Study 2: Neuroprotection in Cell Models
In vitro experiments using SH-SY5Y neuroblastoma cells demonstrated that preincubation with this compound significantly reduced calcium-induced cytotoxicity by approximately 50%. This suggests a protective role against neurotoxic conditions common in neurodegenerative diseases .
Properties
Molecular Formula |
C15H11NS2 |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-phenyl-5H-1,5-benzothiazepine-4-thione |
InChI |
InChI=1S/C15H11NS2/c17-15-10-14(11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-15/h1-10H,(H,16,17) |
InChI Key |
TXZDWZXRCBKQAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=S)NC3=CC=CC=C3S2 |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3S2)S |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3S2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















